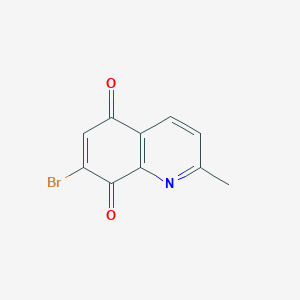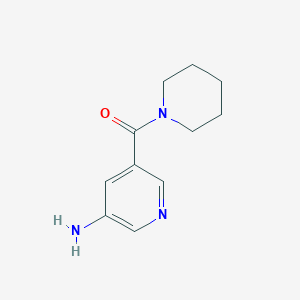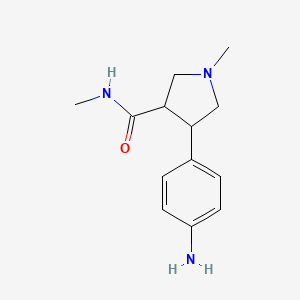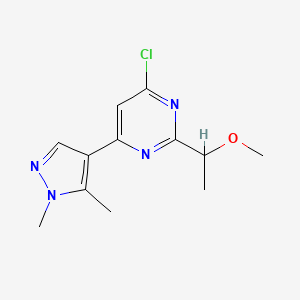
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid: is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both morpholine and oxalic acid moieties in the molecule suggests potential utility in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylate group can be introduced by reacting the intermediate with carbon dioxide under basic conditions.
Formation of Oxalic Acid Salt: Finally, the compound can be reacted with oxalic acid to form the desired salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in pharmaceutical research.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agrochemicals: Use as a precursor in the synthesis of agrochemicals.
Materials Science: Application in the development of novel materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring can provide structural stability. The oxalic acid moiety may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.
tert-Butyl Derivatives: Compounds like tert-butylamine.
Oxalic Acid Salts: Compounds like potassium oxalate.
Propriétés
Formule moléculaire |
C12H22N2O7 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
Clé InChI |
CVUNUAKPCKURHX-DDWIOCJRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)







